Fenpentadiol

概要

説明

準備方法

合成経路と反応条件

フェンペンタジオールは、4-クロロベンズアルデヒドとアセトンを塩基の存在下で反応させ、その後水素化ホウ素ナトリウムで還元することで合成できます。反応条件は通常、以下を含みます。

縮合反応: 4-クロロベンズアルデヒドは、水酸化ナトリウムなどの塩基の存在下でアセトンと反応し、4-クロロ-α,α-ジメチルベンジルアルコールを生成します。

工業生産方法

フェンペンタジオールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。工業規格を満たすためには、高効率反応器と精製システムの使用が不可欠です。

化学反応の分析

反応の種類

フェンペンタジオールは、以下を含むさまざまな化学反応を起こします。

酸化: フェンペンタジオールは、対応するケトンおよびアルデヒドを形成するために酸化することができます。

還元: フェンペンタジオールは、より単純なアルコールを形成するためにさらに還元することができます。

置換: フェンペンタジオールは、特にクロロ基で求核置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。

置換: 水酸化物イオンやアミンなどの求核剤を、置換反応に使用することができます。

主な生成物

酸化: ケトンとアルデヒドを生成します。

還元: より単純なアルコールを生成します。

置換: 置換されたフェニル誘導体を生成します.

科学的研究の応用

フェンペンタジオールは、その精神作用について研究されており、さまざまな分野で応用されています。

化学: 精神作用に対する構造修飾の影響を調べるためのモデル化合物として使用されています。

生物学: 動物の行動と神経機能に対する影響について調査されています。

医学: 不安、うつ病、およびその他の気分障害に対する潜在的な治療法として研究されています。

作用機序

フェンペンタジオールは、複数の経路を通じてその作用を発揮します。

バルビツール酸麻酔の増強: バルビツール酸の効果を増強し、鎮静を強めます。

運動性と探索行動の刺激: 動物モデルにおいて活動レベルを増加させ、興奮作用を示唆しています。

アンフェタミン効果の増強: アンフェタミンの効果を増強し、神経伝達物質系との複雑な相互作用を示唆しています.

類似の化合物との比較

類似の化合物

フェノバルビタール: 鎮静作用と不安解消作用を持つバルビツール酸系薬剤です。

ジアゼパム: 精神安定作用を持つベンゾジアゼピン系薬剤です。

アンフェタミン: 運動性と探索行動に影響を与える興奮剤です。

独自性

フェンペンタジオールは、興奮作用、鎮静作用、不安解消作用の組み合わせがユニークであり、これらの作用は用量依存的です。 他の化合物とは異なり、フェンペンタジオールはバルビツール酸麻酔を増強し、同時に運動性を増加させることができるため、汎用性の高い精神作用薬となっています .

類似化合物との比較

Similar Compounds

Phenobarbital: A barbiturate with sedative and anxiolytic effects.

Diazepam: A benzodiazepine with tranquilizing properties.

Amphetamine: A stimulant with effects on motility and exploratory behavior.

Uniqueness

Fenpentadiol is unique in its combination of stimulant, sedative, and anxiolytic effects, which are dose-dependent. Unlike other compounds, it can both potentiate barbiturate narcosis and increase motility, making it a versatile psychotropic agent .

生物活性

Fenpentadiol, a psychotropic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound (chemical formula: CHNO) is known for its stimulant effects and has been studied for its interactions with various neurotransmitter systems. It has been reported to potentiate the effects of barbiturates and amphetamines, indicating a complex role in modulating central nervous system activity .

The mechanisms through which this compound exerts its effects include:

- Potentiation of Barbiturate Narcosis : this compound enhances the sedative effects of barbiturates, suggesting a synergistic interaction that may increase the risk of overdose when combined with these substances.

- Stimulation of Motor Activity : In animal models, this compound has been shown to increase exploratory behavior and overall motility, indicating stimulant properties that could be beneficial in treating certain mood disorders .

- Interaction with Neurotransmitter Systems : The compound appears to influence dopaminergic pathways, enhancing the effects of amphetamines and potentially impacting mood and anxiety levels .

Pharmacokinetics

Research indicates that this compound undergoes significant absorption and metabolism, with studies conducted in rats demonstrating its pharmacokinetic profile. However, detailed data on its distribution and excretion remain limited .

1. Psychotropic Properties

This compound's psychotropic effects have been studied extensively. It has shown promise as a potential treatment for anxiety and depression due to its stimulating properties. Clinical evaluations suggest that it may offer benefits similar to traditional stimulants but with a different side effect profile .

2. Anti-inflammatory Activity

Recent studies have explored this compound's anti-inflammatory properties. In vitro assays demonstrated that it could inhibit inflammatory responses in various cell types, suggesting potential applications in treating inflammatory disorders .

3. Antimicrobial Activity

This compound has exhibited antimicrobial properties against several bacterial strains. In particular, it showed effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further exploration in infectious disease treatments .

Case Studies

Several case studies highlight the biological activity of this compound:

- Case Study 1 : In a controlled trial involving animal models, this compound was administered alongside barbiturates. Results indicated an increased duration of sedation compared to controls, emphasizing its potentiating effects on sedative drugs .

- Case Study 2 : A study assessing the anti-inflammatory effects of this compound found that it significantly reduced carrageenan-induced paw edema in rats, demonstrating its potential as an anti-inflammatory agent .

Research Findings Summary

特性

IUPAC Name |

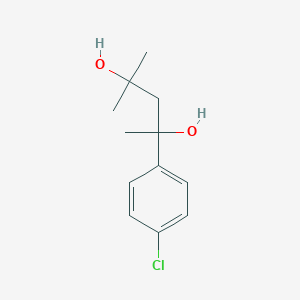

2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJDSTGQYRTZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023047 | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-18-0 | |

| Record name | Fenpentadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpentadiol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpentadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenpentadiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPENTADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Fenpentadiol?

A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.

Q2: What do we know about the pharmacokinetics of this compound?

A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].

Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?

A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。